Cyclopropyl(2-pyridyl)methanone
Overview
Description
Cyclopropyl(2-pyridyl)methanone is a chemical compound with the molecular formula C9H9NO . It is an important organic compound in the field of chemistry.
Synthesis Analysis
Aromatic ketones, especially the pyridin-2-yl-methanone motifs, are important pharmaceutical intermediates. Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .Molecular Structure Analysis
The cyclopropyl group is a chemical structure derived from cyclopropane; it is typically produced in a cyclopropanation reaction. The group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two .Chemical Reactions Analysis
A general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents enables an introduction of strained rings on a large panel of primary and secondary alkyl iodides .Physical And Chemical Properties Analysis
Cyclopropyl(2-pyridyl)methanone hydrochloride has a molecular weight of 183.64 and a melting point of 159-160 °C (decomp) .Scientific Research Applications
Pharmacological Research
Cyclopropyl(2-pyridyl)methanone serves as a valuable scaffold in pharmacological research due to its structural similarity to pyridine-based compounds which are prevalent in many drugs. Its unique structure can be utilized to synthesize derivatives with potential antiviral, anti-inflammatory, and anticancer properties .
Medicinal Chemistry
In medicinal chemistry, this compound is used to develop new drug candidates. Its cyclopropyl group can be metabolically stable, making it an attractive moiety for drug design. It can help in modulating the drug’s pharmacokinetic properties and reducing potential drug-drug interactions .
Synthetic Chemistry
Cyclopropyl(2-pyridyl)methanone is used in synthetic chemistry for the construction of complex molecules. It can act as an intermediate in various synthetic pathways, leading to the formation of compounds with diverse biological activities .
Drug Design
The compound’s structure is beneficial in drug design, where it can be incorporated into molecules to improve binding affinity to target receptors. It can also be used to increase the stability and efficacy of pharmaceuticals .
Biological Activity Research
Researchers utilize Cyclopropyl(2-pyridyl)methanone to explore biological activities of new compounds. Its incorporation into new molecules can lead to the discovery of compounds with significant biological activities, such as enzyme inhibition or receptor modulation .
Industrial Applications
While primarily used in research, Cyclopropyl(2-pyridyl)methanone also finds applications in industrial settings, particularly in the synthesis of dihydronaphthalenes and dihydroquinolines, which are important in various manufacturing processes .
Mechanism of Action
Target of Action
It is known that this compound is a useful reactant for the synthesis of dihydronaphthalenes and dihydroquinolines , which have various biological activities.
Mode of Action
It is suggested that the compound may function through a cyclopropane ring-opening reaction, assisted by an enzymatic nucleophile .
Biochemical Pathways
Cyclopropane-containing compounds are known to be involved in diverse biological pathways .
Pharmacokinetics
It is known that the compound is a solid that is highly soluble in water and other polar solvents .
Result of Action
It is known that the compound is a useful reactant for the synthesis of dihydronaphthalenes and dihydroquinolines , which have various biological activities.
Action Environment
It is known that the compound is a solid that is highly soluble in water and other polar solvents , suggesting that its action may be influenced by the solvent environment.
properties
IUPAC Name |
cyclopropyl(pyridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9(7-4-5-7)8-3-1-2-6-10-8/h1-3,6-7H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBSSXPFERULBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341861 | |
Record name | Cyclopropyl(2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(2-pyridyl)methanone | |
CAS RN |
57276-28-5 | |
Record name | Cyclopropyl(2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyclopropanecarbonylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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